1h-Indole,7-(4-ethylphenyl)-
Description
Properties
Molecular Formula |
C16H15N |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
7-(4-ethylphenyl)-1H-indole |
InChI |
InChI=1S/C16H15N/c1-2-12-6-8-13(9-7-12)15-5-3-4-14-10-11-17-16(14)15/h3-11,17H,2H2,1H3 |
InChI Key |
AKSHZQYYNHTWPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=CC3=C2NC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Indole derivatives, including 1H-Indole,7-(4-ethylphenyl)-, have shown promising results in anticancer research. Recent studies indicate that indole compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Indole derivatives interact with cellular pathways that regulate apoptosis and cell cycle progression. For instance, certain indole compounds have been reported to induce G2/M-phase cell cycle arrest and promote apoptotic cell death in cancer cells such as Huh7 hepatocellular carcinoma cells .
- Case Study : A study highlighted the efficacy of indole derivatives against drug-resistant cancer cells. Compounds similar to 1H-Indole,7-(4-ethylphenyl)- exhibited significant cytotoxic effects on various cancer cell lines, demonstrating their potential as chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1H-Indole,7-(4-ethylphenyl)- | Huh7 | 5.0 | Tubulin polymerization inhibition |
| Other Indoles | HCT116 (Colorectal) | 6.76 | Apoptotic induction and cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of indole derivatives are well-documented. Research indicates that compounds like 1H-Indole,7-(4-ethylphenyl)- can exhibit activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial effect is believed to stem from the disruption of bacterial cell membranes and inhibition of critical metabolic pathways.
- Case Study : In a recent investigation, derivatives of indole were synthesized and tested for their antimicrobial activity. The results demonstrated that these compounds had significant inhibitory effects on bacterial growth, suggesting their potential use in treating infections .
Neuroprotective Effects
The neuroprotective potential of indole derivatives has also been a focus of research, particularly concerning neurodegenerative diseases.
- Mechanism : Indoles may exert neuroprotective effects by modulating neuroinflammation and enhancing cognitive function in animal models .
- Case Study : A study assessed the effects of an indole derivative on cognitive function in an Alzheimer's disease model, revealing that treatment significantly improved memory retention and reduced inflammatory markers compared to control groups .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The 4-ethylphenyl group at C7 exerts an electron-donating effect, directing electrophiles to the C3 and C2 positions. Key reactions include:
Formylation (Vilsmeier-Haack Reaction)
-
Reagents : POCl₃, DMF
-
Conditions : Room temperature, 1–2 hours
-
Product : 3-formyl-7-(4-ethylphenyl)-1H-indole
-
Mechanism : Electrophilic attack at C3, stabilized by resonance with the indole nitrogen.
Nitration
-
Reagents : HNO₃/H₂SO₄
-
Conditions : 0–5°C, 2–4 hours
-
Product : 3-nitro-7-(4-ethylphenyl)-1H-indole
Sulfonation
-
Reagents : H₂SO₄/SO₃
-
Conditions : 80°C, 3 hours
-
Product : 3-sulfo-7-(4-ethylphenyl)-1H-indole
-
Application : Intermediate for synthesizing sulfonamide derivatives .
Nucleophilic and Cross-Coupling Reactions
The indole nitrogen and halogenated derivatives enable modern coupling strategies:
Buchwald-Hartwig Amination
-
Reagents : Pd(OAc)₂, Xantphos, aryl halides
-
Conditions : 100°C, 12 hours (under N₂)
-
Product : N-aryl-7-(4-ethylphenyl)-1H-indoles
-
Yield : 60–85% (observed in similar N-functionalized indoles) .
Sonogashira Coupling
-
Precursor : 3-bromo-7-(4-ethylphenyl)-1H-indole
-
Reagents : Terminal alkynes, PdCl₂(PPh₃)₂, CuI
-
Conditions : 80°C, DMA solvent
-
Product : 3-alkynyl-7-(4-ethylphenyl)-1H-indoles
Condensation and Cyclization Reactions
The C3 position participates in cyclocondensation to form fused heterocycles:
Chalcone Formation (Claisen-Schmidt Condensation)
-
Reagents : Aryl aldehydes, NaOH/EtOH
-
Conditions : Reflux, 6–8 hours
-
Product : 3-arylpropenoyl-7-(4-ethylphenyl)-1H-indoles
-
Biological Relevance : Anticancer activity reported for α-cyano chalcone derivatives (IC₅₀ = 6.76 µg/mL against HCT116 cells) .
Pyrrole Fusion
-
Reagents : 2,4-Diaryl-4-oxobutyronitrile, Knoevenagel conditions
-
Conditions : Acetic acid catalysis, 120°C
-
Product : Polycyclic indolo[7,6,5-cd]indol-8-ones
Carboxamide to Carbonitrile
-
Reagents : PCl₅, POCl₃
-
Conditions : Reflux, 4 hours
-
Transformation : 2-carboxamide → 2-carbonitrile
Reductive Amination
-
Reagents : LiAlH₄, nitropropenyl intermediates
-
Conditions : THF, reflux
-
Product : 3-aminopropyl-7-(4-ethylphenyl)-1H-indole
Biological Activity Correlations
Reactivity trends align with pharmacological potential:
| Derivative | Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 3-Nitrochalcone | Antiproliferative (HCT116) | 6.76 µg/mL | |
| N-Aryl indoles | Antimicrobial | MIC = 8–32 µg/mL | |
| Polycyclic indoles | Anti-inflammatory | ↓ NO production |
Stability and Reaction Optimization
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Aryl-Substituted Indoles
- 3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole: Substitution at the 3-position with a dimethylaminopropyl-phenyl group introduces polar, basic functionality, which may improve solubility and target interactions (e.g., receptor binding) .
Heterocyclic-Substituted Indoles
- 7-(Furan-2-yl)-1H-indole Derivatives : Furan substituents (e.g., compound 16 in ) contribute π-electron-rich systems, enabling hydrogen bonding or charge-transfer interactions. However, furan derivatives exhibit lower synthetic yields (33%) compared to thiophene analogs, likely due to reduced boronic acid reactivity .
- 7-(Thiophen-3-yl)-1H-indole Derivatives : Thiophene groups (e.g., compound 21) offer enhanced stability and higher yields (75%) in Suzuki-Miyaura couplings, attributed to favorable electronic and coordination properties of thiophene boronic acids .
Functional Group Modifications
- Nitro-Substituted Indoles : 7-Methyl-4-nitro-1H-indole () features a nitro group at the 4-position, which strongly withdraws electrons, reducing aromatic reactivity. This contrasts with the electron-donating ethyl group in 1H-Indole,7-(4-ethylphenyl)-, which may favor electrophilic substitution reactions .
- Carboxamide Derivatives: Compounds like N-[2-(1H-indol-3-yl)ethyl]-benzamide () introduce amide side chains, enabling hydrogen bonding and improving solubility.
Preparation Methods
Reaction Conditions and Mechanism
-
Hydrazine Formation : 4-Ethylphenylhydrazine is prepared via diazotization of 4-ethylaniline followed by reduction.
-
Cyclization : The hydrazine reacts with a γ-ketoester (e.g., ethyl levulinate) in a polar aprotic solvent (e.g., 1,4-dioxane) under reflux (120–140°C) for 6–8 hours. Acid catalysts such as HCl or polyphosphoric acid facilitate the-sigmatropic rearrangement and aromatization.
Example Protocol
-
Combine 4-ethylphenylhydrazine (1.0 equiv) and ethyl levulinate (1.2 equiv) in 1,4-dioxane.
-
Add concentrated HCl (0.5 equiv) and reflux at 135°C for 7 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Challenges :
-
Competing formation of regioisomers due to ambident nucleophilicity of the hydrazine.
-
Requires rigorous purification to isolate the 7-substituted product.
Dehydrocyclization of 2,6-Dialkylanilines
Catalytic dehydrocyclization of 2,6-diethylaniline derivatives offers a direct route to 7-ethylindoles, which can be further functionalized. Search Result details a two-step process involving gas-phase dehydrocyclization followed by partial hydrogenation.
Step 1: Dehydrocyclization
Step 2: Partial Hydrogenation
Data Table 1: Optimization of Dehydrocyclization
| Catalyst | Temperature (°C) | Contact Time (s) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Cu chromite/BaO | 610 | 30 | 68 | 41 |
| Cr₂O₃/Al₂O₃/KOH | 530 | 60 | 45 | 13 |
Leimgruber-Batcho Synthesis
The Leimgruber-Batcho method, highlighted in Search Result , employs nitroalkenes as precursors for indole ring formation. For 7-(4-ethylphenyl)-1H-indole, 4-ethylnitrostyrene is condensed with an enamine under basic conditions.
Procedure
-
Prepare 4-ethylnitrostyrene via Henry reaction between 4-ethylbenzaldehyde and nitromethane.
-
React with N-methylformamide enamine in DMF at 80°C for 12 hours.
Yield : 40–50% after purification.
Advantages :
Palladium-catalyzed coupling reactions allow modular introduction of the 4-ethylphenyl group. Search Result demonstrates the use of Suzuki-Miyaura coupling to attach aryl boronic acids to halogenated indoles.
Example
-
Brominate 7-bromoindole at the 3-position using NBS.
-
Couple with 4-ethylphenylboronic acid using Pd(PPh₃)₄ (5 mol%), K₂CO₃, in toluene/ethanol (3:1) at 90°C.
Data Table 2: Cross-Coupling Optimization
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 90 | 72 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 65 |
Challenges and Industrial-Scale Considerations
Purity and Isomer Separation
Q & A
How can researchers optimize the synthesis of 1H-Indole,7-(4-ethylphenyl)- to achieve high purity and yield?
Basic:
The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling, where the indole core is functionalized with a 4-ethylphenyl group. Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are standard, but ligand choice (e.g., SPhos or XPhos) impacts efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reaction rates, while temperature control (80–120°C) minimizes side products.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol improves purity .
Advanced:
For scalability and sustainability, explore:
- Microwave-assisted synthesis : Reduces reaction time and energy consumption while maintaining yield .
- Flow chemistry : Enables precise control over reaction parameters and scalability for continuous production .
- Green chemistry metrics : Evaluate atom economy (e.g., >70% for Suzuki coupling) and E-factor (waste generation) to align with environmental guidelines .
What methodologies are recommended for resolving structural ambiguities in 1H-Indole,7-(4-ethylphenyl)- derivatives?
Basic:
- Single-crystal X-ray diffraction (SCXRD) : Provides unambiguous confirmation of molecular geometry. Use SHELXL for refinement, leveraging Hirshfeld surface analysis to validate intermolecular interactions .
- Spectroscopic techniques :
Advanced:
- Dynamic NMR (DNMR) : Resolves conformational equilibria in flexible substituents (e.g., ethylphenyl rotation barriers) .
- Computational validation : Compare DFT-optimized structures (B3LYP/6-31G*) with experimental SCXRD data to assess torsional strain or non-covalent interactions .
How should researchers address contradictions in reported biological activity data for this compound?
Basic:
- Bioassay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize inter-lab variability .
- Dose-response curves : Calculate IC₅₀/EC₅₀ values with triplicate replicates and nonlinear regression analysis .
Advanced:
- Mechanistic deconvolution : Employ RNA-seq or proteomics to identify off-target effects that may explain divergent results .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for publication bias .
What computational strategies predict the pharmacokinetic and toxicity profiles of 1H-Indole,7-(4-ethylphenyl)-?
Basic:
- ADMET prediction : Use QikProp (Schrödinger) or SwissADME to estimate logP (optimal range: 2–5), BBB permeability, and CYP450 inhibition .
- Molecular docking : AutoDock Vina or Glide screens for target binding (e.g., serotonin receptors) using PDB structures (e.g., 5-HT₂A: 6WGT) .
Advanced:
- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-receptor stability over 100+ ns to validate docking poses and identify allosteric sites .
- Toxicogenomics : Leverage ToxCast data to predict hepatotoxicity via pathways like oxidative stress or mitochondrial dysfunction .
How can structure-activity relationship (SAR) studies improve the selectivity of this compound?
Basic:
- Analog synthesis : Modify substituents (e.g., ethyl → trifluoromethyl) and assess activity changes using standardized assays .
- Pharmacophore modeling : Identify critical hydrogen bond acceptors/donors using MOE or Phase .
Advanced:
- Free-energy perturbation (FEP) : Calculate binding free energy differences (ΔΔG) for analogs to prioritize synthetic targets .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to guide rational design .
What strategies mitigate challenges in characterizing degradation products during stability studies?
Basic:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via LC-MS .
- Degradant identification : Use high-resolution mass spectrometry (HRMS) and NMR to assign structures .
Advanced:
- Computational degradation modeling : DFT predicts vulnerable bonds (e.g., indole C-N cleavage) under acidic/basic conditions .
- Accelerated stability testing : Apply Arrhenius kinetics to extrapolate shelf life from accelerated conditions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
